(R)-Pam2Cys -

(R)-Pam2Cys

Catalog Number: EVT-1535497
CAS Number:
Molecular Formula: C38H73NO6S
Molecular Weight: 672.063
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-Pam2Cys is a more active R diastereomer of Pam2Cys, acting as a potent TLR2 agonist.
Source and Classification

(R)-Pam2Cys is classified as a lipopeptide due to its lipid component, which is crucial for its biological activity. It is derived from the naturally occurring peptide motifs that interact with TLRs, specifically designed to enhance immunogenicity. The compound's synthesis involves various chemical modifications to achieve the desired structural and functional properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Pam2Cys typically involves multiple steps, focusing on the construction of the peptide backbone and the incorporation of lipid moieties. A notable approach described in the literature includes a 20-step synthetic route that achieves good yields (greater than 60% across all steps) through a convergent strategy. This method emphasizes minimizing tedious purification processes, such as column chromatography, by utilizing alternative purification techniques and optimizing reaction conditions .

Key steps in the synthesis include:

  • Protection of functional groups using various protecting agents.
  • Formation of key peptide bonds through coupling reactions.
  • Deprotection steps to reveal the active sites necessary for biological activity.
  • Final coupling with lipid components to yield the active lipopeptide.

The synthesis has been optimized for scalability, allowing for larger quantities to be produced efficiently .

Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Pam2Cys features a dual cysteine motif linked to a lipid tail, which is essential for its interaction with TLR2. The specific stereochemistry at the glyceryl position enhances its biological activity. The structural formula can be represented as follows:

 R Pam2Cys=CxHyNzOw\text{ R Pam2Cys}=\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

Where xx, yy, zz, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively, indicating that it comprises both hydrophilic and hydrophobic components critical for its function .

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Pam2Cys undergoes various chemical reactions during its synthesis, including:

  • Peptide coupling reactions, where amino acids are linked via amide bonds.
  • Lipidation reactions, where fatty acid chains are attached to enhance solubility and receptor interaction.
  • Deprotection reactions, which remove protecting groups to yield the final active compound.

These reactions are typically facilitated by coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (1-Hydroxybenzotriazole), which promote efficient amide bond formation .

Mechanism of Action

Process and Data

The mechanism of action of (R)-Pam2Cys involves binding to TLR2 on immune cells, leading to the activation of downstream signaling pathways that result in cytokine production. Upon binding, TLR2 dimerizes with other TLRs or co-receptors, triggering a cascade of intracellular signals that activate NF-kB and MAPK pathways. This ultimately results in the upregulation of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Experimental data indicate that (R)-Pam2Cys can significantly enhance immune responses in vitro and in vivo models, making it an attractive candidate for vaccine adjuvants .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

(R)-Pam2Cys exhibits several notable physical and chemical properties:

  • Solubility: Enhanced aqueous solubility due to its lipopeptide structure.
  • Stability: Improved enzymatic stability compared to non-lipidated peptides.
  • Molecular Weight: Typically around 1000 Da, depending on specific modifications.

Characterization techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry are commonly employed to analyze purity and confirm structure during synthesis .

Applications

Scientific Uses

(R)-Pam2Cys has significant applications in various scientific fields:

  • Vaccine Development: Used as an adjuvant to enhance immune responses in vaccine formulations.
  • Immunotherapy: Investigated for potential use in cancer therapies by modulating immune responses against tumors.
  • Research Tool: Serves as a model compound for studying TLR signaling pathways and developing new immunomodulatory agents.
Chemical and Structural Characterization of (R)-Pam2Cys

Molecular Architecture and Stereochemical Configuration

(R)-Pam2Cys (S-[2,3-bis(palmitoyloxy)-(R)-propyl]-L-cysteine) is a synthetic diacylated lipoamino acid that serves as a potent Toll-like receptor (TLR) agonist. Its molecular structure consists of three key components:

  • A cysteine amino acid serving as the polar headgroup, typically linked to a serine residue or other peptide sequences in functional derivatives.
  • A thioglycerol linker attached to the cysteine thiol group via a thioether bond.
  • Two C16 palmitoyl fatty acid chains esterified to the glycerol hydroxyl groups, providing hydrophobic character.

The stereochemical configuration at the glycerol C2 carbon is critically important. The biologically active form possesses the (R) absolute configuration, mirroring natural bacterial lipopeptides like MALP-2 (Macrophage-Activating Lipopeptide-2). This (R)-configuration allows optimal three-dimensional positioning of the lipid chains for insertion into the TLR2/6 heterodimer binding pocket. X-ray crystallographic studies confirm that the (R)-isomer adopts a bent conformation, bringing the ester carbonyl oxygens into proximity for hydrogen bonding with key residues (Arg-75 and Asn-77) in the TLR6 subunit. The cysteine α-carbon typically retains the natural L-configuration, preserving the spatial orientation of the peptide backbone in conjugated vaccine constructs [5] [8].

Table 1: Structural Components of (R)-Pam2Cys

ComponentChemical FeatureFunctional Role
Palmitoyl Chains (x2)C16:0 saturated fatty acidsHydrophobic TLR2/6 binding, membrane integration
Thioglycerol LinkerS-[(R)-1,2-propanediol] attached to Cys-SStereospecific spacer, esterification sites
Cysteine MoietyL-cysteine with free α-amino/carboxyl groupsPeptide conjugation, polar headgroup interaction

Structure-Activity Relationship (SAR) Analysis of TLR2/6 Agonism

The immunostimulatory potency of (R)-Pam2Cys is exquisitely sensitive to structural modifications:

  • Stereochemistry: The (R)-glycerol configuration exhibits >300-fold higher potency than the (S)-isomer in TLR2/6 reporter assays (EC₅₀: 0.0004 µM vs. 0.1337 µM). This results from enhanced binding affinity to the TLR6 hydrophobic pocket, confirmed by competitive displacement assays. N-acetylation of the cysteine amine moderately reduces activity but retains stereoselectivity [(R)-N-Ac-Pam2Cys: EC₅₀ = 0.0008 µM; (S)-N-Ac-Pam2Cys: EC₅₀ = 0.2518 µM] [5].
  • Lipid Chain Length: Saturated C16 palmitate chains maximize TLR2/6 activation. Shorter chains (C12) reduce potency by >90% due to weakened hydrophobic interactions, while unsaturated chains (C18:1) disrupt crystalline packing, lowering melting temperature and membrane anchoring efficiency [5] [7].
  • Cysteine Modifications: Free α-amine protonation (positive charge at physiological pH) enhances electrostatic interaction with negatively charged phospholipid headgroups in endosomal membranes. Methyl esterification of the carboxyl group reduces solubility but minimally impacts TLR2 activation (EC₅₀ shift <2-fold) [5].
  • Peptide Conjugation: Direct conjugation to antigenic peptides (e.g., via cysteine carboxyl group) dramatically enhances immunogenicity compared to unconjugated mixtures. This facilitates co-delivery to antigen-presenting cells, with the lipid moiety promoting dendritic cell maturation through TLR2 signaling [9].

Table 2: Stereochemistry-Dependent Activity of Pam2Cys Analogs

CompoundGlycerol ConfigurationEC₅₀ (µM) in TLR2/6 Reporter AssayRelative Potency
(R)-Pam2CS(OMe)R0.00041.0 (Reference)
rac-Pam2CS(OMe)Racemic0.00100.4
(S)-Pam2CS(OMe)S0.13370.003
(R)-N-Ac-Pam2CS(OMe)R (N-acetyl)0.00080.5
(S)-N-Ac-Pam2CS(OMe)S (N-acetyl)0.25180.0016

Comparative Analysis of Pam2Cys Homologs and Derivatives

Structural analogs of (R)-Pam2Cys exhibit distinct physicochemical and immunological properties:

  • Pam2CSK4: Incorporates a tetralysine sequence (Ser-Lys₄) attached to the cysteine carboxylate. This derivative shows enhanced aqueous solubility (50 mg/mL vs. <0.1 mg/mL for unconjugated Pam2Cys) due to protonated lysine amines. However, its cationic nature may denature protein antigens via electrostatic interactions. TLR2 activity remains high (EC₅₀ = 0.0003 µM) but induces broader cytokine profiles (IL-6, IL-10, TNF-α, MCP-1) than minimal Pam2Cys structures [8] [10].
  • Pam3Cys: The tripalmitoylated analog (with an additional amide-linked palmitate on cysteine) signals through TLR1/2 heterodimers. While similarly potent (EC₅₀ = 0.0193 µM), it induces stronger Th1 responses but greater reactogenicity in vivo. Pam3Cys exhibits higher critical aggregation concentration (CAC), forming smaller micelles than Pam2Cys derivatives [5] [7].
  • Linear vs. Branched Conjugates: Antigen conjugation geometry impacts immunogenicity. In OVA model vaccines, branched structures (Pam2Cys attached to internal lysine of peptide) enhance CD4⁺ T-cell activation by 40% compared to linear N-terminal conjugates. Both forms induce comparable tumor-protective CD8⁺ T-cell memory [9].
  • PEGylated Derivatives: Conjugation of polyethylene glycol (PEG₁₁) to Pam2Cys analogs (e.g., R4Pam2Cys-PEG₁₁) reduces particle size from >500 nm to <200 nm when complexed with ovalbumin. This significantly enhances lymph node trafficking (3-fold increase in antigen-positive dendritic cells) and antibody titers due to improved bioavailability [4].
  • Self-Assembling Derivatives: Hydrophobic analogs like Diprovocim spontaneously form 1 µm particles with model antigens. These particles enhance phagocytosis by dendritic cells (2.5-fold vs. free antigen) and induce mucosal IgA without pulmonary inflammation, demonstrating advantages for intranasal vaccination [6].

Physicochemical Properties: Solubility, Stability, and Lipid Affinity

(R)-Pam2Cys exhibits distinctive physicochemical behaviors critical for formulation:

  • Solubility: The minimal lipoamino acid is highly hydrophobic, with aqueous solubility <0.1 mg/mL. Solubility enhancement strategies include:
  • Ionizable groups: Tetralysine derivatives (Pam2CSK4) achieve >50 mg/mL solubility at pH 7.4 via protonated amines.
  • PEGylation: Attachment of PEG₁₁ increases solubility to 25 mg/mL while reducing self-aggregation.
  • Organic cosolvents: Ethanol/water mixtures (70:30) enable 10 mg/mL stock solutions for LNP formulation [8] [10].
  • Thermal and Chemical Stability: The ester bonds are susceptible to hydrolysis at pH >8.0 (t₁/₂ = 72 h at pH 9 vs. >6 months at pH 5-7). Oxidation of cysteine to sulfoxide occurs under ambient light/oxygen, reducible by antioxidants (0.05% BHT). Lyophilized powders remain stable >2 years at -20°C [8] [10].
  • Lipid Nanoparticle (LNP) Incorporation: At 0.5 mol% molar ratio, (R)-Pam2Cys incorporates into mRNA-LNPs with 90.9% encapsulation efficiency. It localizes in the hydrophobic compartment, yielding particles of 82.7 nm diameter (vs. 89.1 nm for conventional LNPs) and zeta potential ≈ -4 mV. This size reduction enhances lymph node drainage without altering mRNA expression kinetics [2] [3].
  • Self-Assembly: Unmodified Pam2Cys forms micelles above its critical aggregation concentration (CAC = 0.035 wt%). Pam2CSK4 assembles into spherical micelles (diameter = 8 nm), while Pam3CSK4 forms worm-like structures. PEGylation shifts assembly toward smaller, more homogeneous nanoparticles ideal for lymphatic transport [4] [8].

Table 3: Physicochemical Properties of Key Pam2Cys Derivatives

DerivativeAqueous Solubility (mg/mL)Aggregation StateParticle Size (nm)Key Application
(R)-Pam2Cys-OH<0.1Micelles above CAC8 (micelle core)Lipid nanoparticle adjuvant
Pam2CSK4>50Spherical micelles8Soluble vaccine adjuvant
R4Pam2Cys-PEG₁₁25Homogeneous nanoparticles120-180 (with antigen)Lymph-targeted vaccines
Diprovocim + OVAN/A (particulate)Self-assembled particles1032Mucosal vaccine delivery
mRNA-LNP-Pam2CysN/A (LNP dispersion)Lipid nanoparticles82.7 ± 2.4mRNA vaccine adjuvant

These structural and physicochemical characteristics collectively define (R)-Pam2Cys as a versatile TLR2/6-targeted adjuvant. Its synthetic accessibility, metabolic stability, and adaptability to multiple vaccine platforms (peptide, protein, mRNA) underscore its broad utility in modern immunology [2] [5] [8].

Properties

Product Name

(R)-Pam2Cys

IUPAC Name

S-[(R)-2,3-Bis(palmitoyloxy)propyl]-L-cysteine

Molecular Formula

C38H73NO6S

Molecular Weight

672.063

InChI

InChI=1S/C38H73NO6S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)44-31-34(32-46-33-35(39)38(42)43)45-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)/t34-,35+/m1/s1

InChI Key

UPAQRWMRKQCLSD-GPOMZPHUSA-N

SMILES

N[C@@H](CSC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

(R)-Pam2Cys

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.